3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
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Overview
Description
3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is a synthetic organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and are metabolized primarily in the liver . The compound’s stability and solubility can also influence its bioavailability.
Result of Action
Similar compounds have been found to have various effects, including inhibiting cell proliferation, inducing apoptosis, and altering signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2,4-dichlorobenzaldehyde and a suitable amine, the intermediate product undergoes cyclization in the presence of a catalyst to form the desired cinnoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenyl derivatives: Compounds with similar structural motifs, such as 2,4-dichlorophenyl-1H-indole derivatives, which also exhibit diverse biological activities.
Cinnoline derivatives: Other cinnoline-based compounds with varying substituents that influence their chemical and biological properties.
Uniqueness
3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one is unique due to its specific combination of a dichlorophenyl group and a tetrahydro-cinnoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-8-4-13-11(15(20)5-8)7-14(19-18-13)10-3-2-9(16)6-12(10)17/h2-3,6,8,18H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFKXXLIQZIQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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